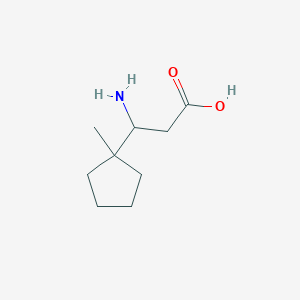
3-Amino-3-(1-methylcyclopentyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-methylcyclopentyl)propanoic acid is a compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopentyl ring substituted with a methyl group and an amino acid side chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-Amino-3-(1-methylcyclopentyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopentanone with a suitable amine, followed by a series of steps to introduce the amino acid side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
3-Amino-3-(1-methylcyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Scientific Research Applications
3-Amino-3-(1-methylcyclopentyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Amino-3-(1-methylcyclopentyl)propanoic acid can be compared with other similar compounds, such as β-alanine (3-aminopropanoic acid) and 3-amino-3-methylbutanoic acid. These compounds share structural similarities but differ in their specific substituents and functional groups. The unique cyclopentyl ring in this compound distinguishes it from these other compounds and may confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Biological Activity
3-Amino-3-(1-methylcyclopentyl)propanoic acid (also referred to as 3-Amino-3-methylcyclopentylpropanoic acid) is an organic compound classified as an amino acid. Its unique structure, featuring a central carbon atom bonded to an amino group, a carboxyl group, and a 1-methylcyclopentyl side chain, contributes to its potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions with metabolic pathways, enzyme modulation, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H17NO2
- Molecular Weight : Approximately 171.24 g/mol
The presence of the 1-methylcyclopentyl side chain distinguishes this compound from other amino acids, potentially imparting unique biochemical properties that influence its biological activity.
Biological Activity Overview
Research indicates that this compound may play a role in various metabolic processes. Its structural similarity to other amino acids suggests that it could interact with specific receptors or transporters, thereby influencing physiological functions.
Enzyme Interactions
Studies have shown that this compound can act as a substrate for certain enzymes, which implies its involvement in metabolic pathways. Ongoing research focuses on its effects on enzyme kinetics and receptor binding affinities. Understanding these interactions is crucial for elucidating the compound's biological significance.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-2-methylpropanoic acid | C4H9NO2 | A beta-amino acid related to isobutyric acid |
| 3-(Methylamino)propanoic acid | C4H9NO2 | Functions similarly but lacks the cyclopentyl group |
| (S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid | C9H17NO2 | Enantiomer of the target compound |
| 3-Amino-3-(3-methylphenyl)propionic acid | C10H13NO2 | Contains a phenyl group instead of cyclopentyl |
Case Studies and Research Findings
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-amino-3-(1-methylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(4-2-3-5-9)7(10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
RCBMYTDTDYFRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















